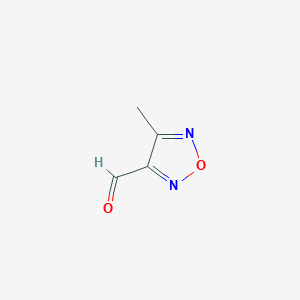
3,4-二己基噻吩
描述
3,4-Dihexylthiophene is a useful research compound. Its molecular formula is C16H28S and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihexylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihexylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机光伏应用
3,4-二己基噻吩: 用于合成供体-受体共聚物和低带隙聚合物 。这些材料对于制造将阳光转化为电能的有机太阳能电池至关重要。 该化合物能够提高聚噻吩:富勒烯太阳能电池的热稳定性,这一点尤其宝贵,因为它可以制造出更耐用、更高效的能量收集装置 .
聚合物合成
在聚合物化学领域,3,4-二己基噻吩在噻吩衍生物的催化氧化聚合中发挥作用 。该过程通常由钯催化,导致形成具有大量头对头含量的聚噻吩,由于其增强的载流子传输性能,它们对于高性能电子器件至关重要。
有机电子学
该化合物是有机电子器件发展的组成部分 。它有助于创造具有高空穴迁移率的材料,这是有机发光二极管(OLED)、薄膜晶体管和其他柔性电子元件性能的关键因素。
催化
噻吩衍生物(包括 3,4-二己基噻吩)的氧化聚合涉及催化 。该过程对于制造用于各种催化应用的聚合物至关重要,这些应用可能从能量转换到环境修复。
生物医学研究
3,4-二己基噻吩可用于蛋白质组学研究 ,表明它在生物医学应用中具有潜在用途。虽然搜索结果中没有详细说明该化合物在该领域的具体用途,但其在研究中的参与表明它在理解蛋白质相互作用和功能方面的效用,这可能导致医学进步。
作用机制
Target of Action
3,4-Dihexylthiophene is primarily used in the synthesis of donor-acceptor copolymers and low-band gap polymers . These polymers are the primary targets of 3,4-Dihexylthiophene, and they play a crucial role in organic photovoltaic applications .
Mode of Action
The compound interacts with its targets through a process known as oxidative polymerization . This process involves the use of a catalyst, such as palladium (II) acetate, in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere . The resulting polymers exhibit a richer head-to-head content and a blue-shifted maximum absorption and luminescence wavelengths .
Biochemical Pathways
The oxidative polymerization of 3,4-Dihexylthiophene affects the polymerization pathway . This pathway involves the formation of C-C bonds from C-H bonds, making the process atom-economical . The resulting polymers have long p-conjugated structures, which are essential for their application in organic electronic devices .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3,4-Dihexylthiophene are not readily available, it’s important to note that the compound is a liquid at room temperature with a density of 0.925 g/mL at 25 °C . These properties may influence its bioavailability in certain applications.
Result of Action
The action of 3,4-Dihexylthiophene results in the formation of polymers with excellent carrier transport properties . These polymers, such as regioregular poly(3-hexylthiophene) (P3HT), exhibit high hole mobility . Additionally, 3,4-Dihexylthiophene has been shown to enhance the thermal stability of polythiophene: fullerene solar cells .
Action Environment
The action of 3,4-Dihexylthiophene is influenced by environmental factors such as temperature and the presence of oxygen . The oxidative polymerization process, for instance, occurs under an oxygen atmosphere . Moreover, the compound is classified as a combustible liquid , indicating that its action, efficacy, and stability may be affected by exposure to heat or flame.
安全和危害
未来方向
3,4-Dihexylthiophene is used in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in Organic Photovoltaic Applications. It has shown to enhance the thermal stability of polythiophene: fullerene solar cells . This suggests potential future directions in the field of organic photovoltaics.
生化分析
Biochemical Properties
3,4-Dihexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of donor-acceptor copolymers and low-band gap polymers . It interacts with various enzymes and proteins involved in these synthetic processes. For instance, it has been used in palladium-catalyzed oxidative polymerization processes, which involve enzymes like palladium (II) acetate and copper (II) acetate . These interactions are crucial for the formation of polymers with high thermal stability and enhanced electronic properties.
Cellular Effects
The effects of 3,4-Dihexylthiophene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic photovoltaic applications, 3,4-Dihexylthiophene enhances the thermal stability of polythiophene: fullerene solar cells, which can impact the overall efficiency and longevity of these cells . Additionally, its role in the synthesis of low-band gap polymers can influence the electronic properties of cells, potentially affecting cellular signaling and metabolic processes.
Molecular Mechanism
At the molecular level, 3,4-Dihexylthiophene exerts its effects through various binding interactions with biomolecules. It is involved in the oxidative polymerization process, where it interacts with palladium (II) acetate and copper (II) acetate to form polymers . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction conditions. Furthermore, 3,4-Dihexylthiophene can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in polymer synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 3,4-Dihexylthiophene in laboratory settings are influenced by its stability and degradation over time. This compound has shown to enhance the thermal stability of polythiophene: fullerene solar cells, indicating that it remains stable under high-temperature conditions . Long-term studies on its stability and degradation are necessary to fully understand its temporal effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 3,4-Dihexylthiophene vary with different dosages in animal models. At lower dosages, it may enhance the thermal stability and electronic properties of polymers without causing significant adverse effects. At higher dosages, there could be potential toxic or adverse effects, which need to be carefully studied in animal models to determine the safe and effective dosage range for various applications .
Metabolic Pathways
3,4-Dihexylthiophene is involved in metabolic pathways related to the synthesis of donor-acceptor copolymers and low-band gap polymers . It interacts with enzymes such as palladium (II) acetate and copper (II) acetate, which play a crucial role in the oxidative polymerization process . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of polymer synthesis.
Transport and Distribution
Within cells and tissues, 3,4-Dihexylthiophene is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function . Understanding the transport and distribution mechanisms of 3,4-Dihexylthiophene is essential for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of 3,4-Dihexylthiophene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect its activity and function, influencing the overall efficiency of polymer synthesis and other biochemical processes
属性
IUPAC Name |
3,4-dihexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRIIAIZQBBXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC=C1CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571972 | |
| Record name | 3,4-Dihexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122107-04-4 | |
| Record name | 3,4-Dihexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dihexylthiophene in organic solar cell research?
A1: 3,4-dihexylthiophene is frequently used as a building block in conjugated polymers for organic solar cells. For example, it's a monomer in poly(3-hexylthiophene) (P3HT), a popular material for the active layer in bulk heterojunction solar cells. The research paper titled "Novel porphyrins for DSSC and BHJ solar Cells" [] highlights the use of 3,4-dihexylthiophene as a bridging unit in porphyrin-based small molecules for both bulk heterojunction solar cells (BHJSC) and dye-sensitized solar cells (DSSCs).
Q2: How does the inclusion of 3,4-dihexylthiophene units affect the properties of polythiophene-based materials?
A2: The incorporation of 3,4-dihexylthiophene units can significantly impact the morphology and thermal stability of polythiophene-based materials. The paper "Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity" [] demonstrates that introducing 3,4-dihexylthiophene into poly(3-hexylthiophene) can decrease the effective regioregularity of the polymer. This, in turn, leads to a more thermally stable interpenetrating network with PCBM (a common fullerene derivative used in organic solar cells) without significantly compromising electronic properties.
Q3: Can 3,4-dihexylthiophene be utilized in the controlled synthesis of nanomaterials for optoelectronic applications?
A3: Yes, research suggests that 3,4-dihexylthiophene plays a crucial role in the controlled synthesis of semiconducting nanoparticles. The paper "Synchronous Preparation of Length-Controllable 1D Nanoparticles via Crystallization-Driven In Situ Nanoparticlization of Conjugated Polymers" [] describes a novel method to prepare length-controlled, one-dimensional nanoparticles using 3,4-dihexylthiophene. The study highlights the compound's use in block copolymerization with polythiophene, resulting in nanoparticles with precisely controlled lengths due to the formation of a highly solubilizing shell around a crystalline polythiophene core.
Q4: How does 3,4-dihexylthiophene contribute to the performance of organic field-effect transistors (OFETs)?
A4: 3,4-dihexylthiophene is a key component in polymers designed for OFET applications. The research presented in "Synthesis of Thiophene-Based π-Conjugated Polymers Containing Oxadiazole or Thiadiazole Moieties and Their Application to Organic Photovoltaics" [] explores the synthesis and properties of polymers incorporating 3,4-dihexylthiophene, thiophene, and either oxadiazole or thiadiazole units. These polymers demonstrated promising field-effect transistor (FET) mobilities, highlighting the potential of 3,4-dihexylthiophene-containing polymers for organic electronics.
Q5: What is the impact of chain length on the properties of oligomers containing 3,4-dihexylthiophene?
A5: The length of oligomers incorporating 3,4-dihexylthiophene significantly influences their electronic and electrochemical properties. The paper "SYNTHESIS AND CHARACTERIZATION OF THE ELECTRONIC AND ELECTROCHEMICAL PROPERTIES OF THIENYLENEVINYLENE OLIGOMERS WITH MULTINANOMETER DIMENSIONS" [] examines thienylenevinylene oligomers based on 3,4-dihexylthiophene with chain lengths approaching 100 Å. The study reveals that increasing the chain length narrows the HOMO-LUMO gap and band gap, influences redox potentials, and impacts the number of accessible redox states.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)





![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)






